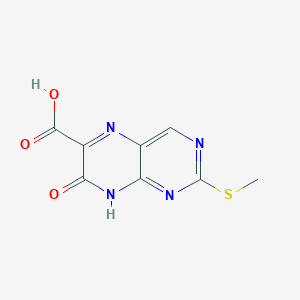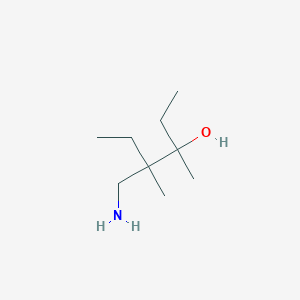![molecular formula C8H4F3N3O2 B15260219 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15260219.png)
2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require the use of acidic environments to facilitate the cyclization process. For instance, tert-butyl (1H-imidazol-4(5)-yl)carbamate can be condensed with malondialdehyde in trifluoroacetic acid (TFA) to yield the desired imidazopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions with appropriate starting materials and reaction conditions optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the imidazopyrimidine core.
Substitution: The trifluoromethyl group and other positions on the imidazopyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazopyrimidine ring.
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid has been explored for various scientific research applications:
Biology: It has been studied for its interactions with biological targets, including enzymes and receptors.
Industry: Its stability and lipophilicity make it suitable for use in industrial applications, such as the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For instance, some derivatives may act as enzyme inhibitors, while others may function as receptor agonists or antagonists .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms and the presence of the pyridine ring.
Pyrimidines: These compounds have a similar pyrimidine ring but lack the imidazo fusion.
Imidazoles: These compounds contain the imidazole ring but do not have the fused pyrimidine structure.
Uniqueness
2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its stability and lipophilicity. This makes it a valuable scaffold for developing compounds with improved pharmacokinetic properties and biological activities.
Properties
Molecular Formula |
C8H4F3N3O2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-5(13-4)3-12-6(14)7(15)16/h1-3H,(H,15,16) |
InChI Key |
GZHSJRLOPSTXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15260152.png)





![4-[(But-2-yn-1-yl)amino]benzoic acid](/img/structure/B15260182.png)


![4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15260205.png)
![2-[(2-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B15260215.png)
![2-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B15260220.png)

